molecular formula C21H21N3O3 B2991018 9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 82408-12-6

9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2991018
CAS RN: 82408-12-6
M. Wt: 363.417
InChI Key: APLUNMQQBTXRAA-UHFFFAOYSA-N
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Description

9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Compounds including 9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one have been synthesized and tested for their anticancer activity. For instance, El-Naem et al. (2003) synthesized a series of compounds with different derivatives of benzodiazepine and tested their cytotoxic activity against various human cancer cell lines. Among these, certain compounds showed potent anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Molecular Properties and Biological Activity

Nitration and Structural Analysis

Psychotropic and Anti-Proliferative Activities

  • Research by Nawrocka et al. (1998) on benzodiazepine derivatives like this compound explored their psychotropic and anti-proliferative activities. This study highlighted the potential of these compounds in the context of their effects on human psychology and cancer cell lines (Nawrocka, Sztuba, Rutkowska, Barczyńska, Opolski, & Wietrzyk, 1998).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Oprea1_364015, is the GABA_A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

The compound interacts with its target by binding to the benzodiazepine binding site on the GABA_A receptors . This binding enhances the effect of GABA, leading to an increase in the flow of chloride ions into the neuron, which results in a more negative resting potential and stabilization of the neuron. This reduces the chance of a successful action potential occurring, which leads to the effects of sedation and anxiolysis.

Biochemical Pathways

The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the inhibitory effect of this neurotransmitter, leading to reduced neuronal excitability. This can result in effects such as sedation, muscle relaxation, and reduction of anxiety.

Result of Action

The molecular effect of the compound’s action is an increase in the inhibitory effect of GABA, leading to reduced neuronal excitability . At the cellular level, this results in effects such as sedation, muscle relaxation, and reduction of anxiety. In animal models, certain derivatives of the compound have shown significant anxiolytic effects .

properties

IUPAC Name

9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(2)11-16-19(18(25)12-21)20(13-7-3-6-10-17(13)24(26)27)23-15-9-5-4-8-14(15)22-16/h3-10,20,22-23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUNMQQBTXRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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